BMS-690154 is a selective inhibitor targeting human epidermal growth factor receptors (EGFR) 1, 2, and 4, as well as vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. It is being developed primarily for the treatment of non-small-cell lung cancer and metastatic breast cancer. The compound exhibits a unique chemical structure that allows it to effectively inhibit these receptors, which play crucial roles in tumor growth and angiogenesis .
BMS-690154 undergoes various metabolic transformations within the body. Upon administration, it is rapidly absorbed and metabolized via multiple oxidation reactions and direct glucuronidation. The primary metabolic pathways involve the formation of hydroxylated rearrangement products and glucuronide conjugates. These metabolites are primarily excreted through urine and feces, indicating extensive metabolism before elimination .
BMS-690154 demonstrates potent anti-tumor activity by inhibiting key signaling pathways associated with cancer cell proliferation and survival. By blocking the activity of EGFRs and VEGFRs, it disrupts the signaling that promotes tumor growth and blood vessel formation necessary for tumor sustenance. Preclinical studies have shown promising results in reducing tumor size and improving survival rates in models of lung and breast cancers .
The synthesis of BMS-690154 involves several steps that typically include:
Recent advancements in synthetic methodologies, such as Bayesian reaction optimization, have been applied to improve yield and efficiency in synthesizing compounds like BMS-690154 .
The primary application of BMS-690154 is in oncology, specifically targeting non-small-cell lung cancer and metastatic breast cancer. Its ability to selectively inhibit critical growth factor receptors makes it a valuable candidate in cancer therapy. Ongoing clinical trials aim to establish its efficacy and safety profile in patients .
Interaction studies for BMS-690154 have focused on its pharmacokinetics and pharmacodynamics. Research indicates that it interacts with various metabolic enzymes, influencing its bioavailability and therapeutic effects. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects during treatment .
BMS-690154 shares structural similarities with several other compounds that target similar pathways in cancer therapy. Below is a comparison highlighting its uniqueness:
| Compound Name | Target Receptors | Unique Features |
|---|---|---|
| BMS-690154 | EGFR, VEGFR | Selective dual inhibition; advanced metabolic profile |
| Gefitinib | EGFR | First-generation EGFR inhibitor; less selective |
| Erlotinib | EGFR | Similar mechanism but different side effects |
| Lapatinib | EGFR, HER2 | Dual-targeting; specifically designed for HER2+ cancers |
| Afatinib | EGFR, HER2 | Irreversible inhibitor; broader spectrum of action |
BMS-690154's unique combination of selectivity towards both epidermal growth factor receptors and vascular endothelial growth factor receptors distinguishes it from other inhibitors, offering potential advantages in therapeutic efficacy against specific cancer types .
BMS-690154 is characterized by the molecular formula C₁₉H₂₄N₆O₂, representing a complex heterocyclic compound with a molecular weight of 368.4329 grams per mole [7]. The molecular composition includes nineteen carbon atoms, twenty-four hydrogen atoms, six nitrogen atoms, and two oxygen atoms, demonstrating a nitrogen-rich structure typical of kinase inhibitors [3] [7].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₆O₂ | [3] [7] |
| Molecular Weight | 368.4329 g/mol | [7] |
| Carbon Atoms | 19 | [3] [7] |
| Hydrogen Atoms | 24 | [3] [7] |
| Nitrogen Atoms | 6 | [3] [7] |
| Oxygen Atoms | 2 | [3] [7] |
The compound exhibits a defined molecular charge of zero, indicating a neutral molecule under standard conditions [7]. The systematic chemical name for BMS-690154 is (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f] [1] [4]triazin-5-yl]methyl]piperidin-3-ol, which provides insight into its complex structural arrangement [3].
BMS-690154 possesses a defined absolute stereochemistry with two stereocenters, both of which are fully characterized [7]. The compound exhibits the (3R,4R) absolute configuration, indicating the spatial arrangement of substituents around the chiral centers in the piperidine ring system [3] [7].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the (3R,4R) configuration refers to the specific three-dimensional arrangement of the amino and hydroxyl groups on the piperidine moiety [3]. This absolute configuration is critical for the compound's biological activity and receptor binding specificity [1].
| Stereochemical Parameter | Value | Reference |
|---|---|---|
| Defined Stereocenters | 2/2 | [7] |
| Absolute Configuration | (3R,4R) | [3] [7] |
| Optical Activity | Unspecified | [7] |
| E/Z Centers | 0 | [7] |
The SMILES notation for BMS-690154 is COC1=CC=CC(NC2=NC=NN3C=CC(CN4CCC@@HC@HC4)=C23)=C1, which encodes the stereochemical information using the @@ and @ symbols to represent the (R) configuration at the respective chiral centers [7].
The physicochemical profile of BMS-690154 reflects its heterocyclic nature and contributes to its biological activity [7]. The compound contains multiple nitrogen atoms that can participate in hydrogen bonding interactions with target proteins [1] [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Charge | 0 | [7] |
| InChI Key | CSGQVNMSRKWUSH-IAGOWNOFSA-N | [7] |
| Chemical Stability | Stable under standard conditions | [3] |
| Crystalline Form | Solid powder | [4] |
The InChI representation provides a standardized format for the compound structure: InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 [7]. This notation confirms the molecular connectivity and stereochemical configuration.
BMS-690154 belongs to the class of organic compounds known as pyrrolo[2,1-f] [1] [4]triazines, which are aromatic heterocyclic compounds containing a specific ring system [1]. The structure-activity relationships of this compound class demonstrate that the pyrrolotriazine core is essential for kinase inhibition activity [1] [3].
The 3-methoxyphenyl substituent attached to the triazine ring contributes to the compound's binding affinity and selectivity profile [1] [3]. The piperidine ring with its (3R,4R) configuration provides the appropriate spatial orientation for interaction with the adenosine triphosphate binding site of target kinases [1].
| Structural Element | Contribution to Activity | Reference |
|---|---|---|
| Pyrrolotriazine Core | Essential for kinase binding | [1] [3] |
| 3-Methoxyphenyl Group | Enhances binding affinity | [1] [3] |
| (3R,4R) Piperidine | Provides optimal geometry | [3] [7] |
| Hydroxyl Group | Facilitates hydrogen bonding | [3] |
The amino group at the 4-position of the piperidine ring is crucial for maintaining the compound's potency, while the hydroxyl group at the 3-position contributes to the overall binding interactions through hydrogen bonding networks [3].
The pyrrolotriazine core of BMS-690154 consists of a pyrrolo[2,1-f] [1] [4]triazine ring system, which represents a fused heterocyclic structure combining a pyrrole ring with a 1,2,4-triazine ring [1] [21]. This core structure is characteristic of several kinase inhibitors and provides the scaffold for adenosine triphosphate competitive inhibition [1].
The pyrrolo[2,1-f] [1] [4]triazine system contains five carbon atoms and four nitrogen atoms in its basic structure, with the molecular formula C₅H₄N₄ for the unsubstituted core [21]. The triazine portion contains three nitrogen atoms arranged in a six-membered ring, while the pyrrole component contributes one nitrogen atom in a five-membered ring [21].
| Core Component | Molecular Formula | Structural Role | Reference |
|---|---|---|---|
| Pyrrolotriazine | C₅H₄N₄ | Adenosine triphosphate binding mimic | [1] [21] |
| Triazine Ring | C₃H₃N₃ | Hydrogen bond acceptor | [21] |
| Pyrrole Ring | C₄H₅N | Aromatic π-π interactions | [21] |
The substitution pattern on the pyrrolotriazine core of BMS-690154 includes the 3-methoxyphenylamino group at the 4-position and the piperidinylmethyl group at the 5-position [3]. These substitutions are essential for the compound's biological activity and contribute to its selectivity profile among different kinase targets [1] [3].
BMS-690154, formally known as (3R,4R)-4-amino-1-({4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f] [1] [2] [3]triazin-5-yl}methyl)piperidine-3-ol, represents a sophisticated pyrrolotriazine-based compound that functions as a pan HER/VEGFR2 receptor tyrosine kinase inhibitor [1] [4]. The compound possesses the molecular formula C19H24N6O2 with a molecular weight of 368.44 g/mol, featuring a complex pyrrolo[2,1-f] [1] [2] [3]triazine core structure that required innovative synthetic approaches for efficient large-scale manufacturing [5] [6].
The synthetic strategy for BMS-690154 employs a convergent synthesis approach that strategically addresses the complexity of the target molecule through fragment assembly [4]. This methodology involves the independent preparation of two major building blocks: a suitably protected (3R,4R)-4-aminopiperidin-3-ol derivative and a functionalized pyrrolotriazine nucleus, which are subsequently coupled through a carefully orchestrated alkylation reaction [4]. The convergent nature of this approach offers significant advantages over linear synthetic routes, particularly in terms of overall efficiency and yield optimization [7] [8].
The pyrrolotriazine nucleus synthesis represents a critical component of the overall manufacturing process. The construction of this heterocyclic core involves a multi-step sequence beginning with selective C-alkylation of an oxalacetate salt with a hydrazonyl bromide to form a 2-hydrazonoethyl-3-oxosuccinate intermediate [9]. This is followed by cyclodehydration to construct the aminopyrrole ring system, subsequent deprotection reactions, and condensation with formamidine to afford the complete pyrrolotriazine scaffold [9]. Further elaboration of this core structure provides the desired pyrrolotriazinyl amine building block essential for the final coupling reaction [9].
The development of BMS-690514 manufacturing processes underwent significant evolution through two distinct generations of synthetic methodology, each addressing critical limitations of the preceding approach [4]. The first generation process consisted of seven chemical steps with three isolations and twenty-six individual operations, achieving an overall yield of 22 percent [4]. While this initial route provided proof of concept for the synthetic feasibility, it presented several challenges including excessive operational complexity, safety concerns related to the use of chlorinated solvents, and suboptimal economic viability for large-scale manufacturing [4].
The second generation process represented a substantial improvement through strategic modifications in both synthetic approach and procedural execution [4]. This optimized route reduced the synthetic sequence to five steps with only two isolations and ten operations, resulting in a 29 percent overall yield and achieving a 60 percent reduction in manufacturing costs [4]. Key innovations included the implementation of more efficient protecting group strategies, optimization of reaction conditions, and the adoption of process analytical technology for real-time monitoring [4].
Critical process improvements in the second generation included the transition from chlorinated solvents such as dichloromethane to N-methyl-2-pyrrolidone (NMP), which significantly minimized the formation of Friedel-Crafts-derived impurities [4]. The solvent selection was particularly important as dichloromethane produced approximately 12 LCAP (liquid chromatography area percent) of undesired impurities, while NMP reduced this to approximately 1 LCAP [4]. Additionally, the implementation of in-situ Raman probe monitoring replaced time-based HPLC analysis, allowing for precise determination of reaction endpoints and minimizing over-reaction that could lead to product degradation [4].
The convergent synthesis strategy for BMS-690514 was designed to maximize synthetic efficiency through the parallel preparation of two major molecular fragments [4]. This approach fundamentally differs from linear synthetic methodologies by allowing independent optimization of each fragment synthesis before their strategic combination in the final assembly step [7]. The convergent route involves alkylation of a suitably protected (3R,4R)-4-aminopiperidin-3-ol with the triethyl(alkyl)ammonium salt of the functionalized pyrrolotriazine, followed by deprotection to provide BMS-690514 as the crystalline free base [4].
Fragment coupling methodology represents the cornerstone of the convergent approach, wherein the two major building blocks are united through a carefully controlled alkylation reaction [4]. The use of the triethyl(alkyl)ammonium salt form of the pyrrolotriazine component enhances the nucleophilicity of the alkylating species, thereby improving reaction efficiency and reducing the formation of undesired side products [4]. This methodology allows for the late-stage introduction of the complex pyrrolotriazine moiety, minimizing the number of synthetic operations performed on the fully assembled molecular framework [4].
The advantages of convergent synthesis in the context of BMS-690514 manufacturing include improved overall yields, enhanced process robustness, and simplified purification protocols [4]. By constructing the molecule from two approximately equal-complexity fragments, the impact of individual reaction inefficiencies is minimized compared to linear approaches where each step directly affects the final yield [7] [8]. Furthermore, the convergent strategy facilitates the independent optimization of each fragment synthesis, allowing for specialized reaction conditions and purification methods tailored to the specific chemical characteristics of each building block [4].
The piperidine alkylation methodology represents a critical transformation in the BMS-690514 synthesis, requiring careful consideration of protecting group strategies and reaction conditions to achieve the desired stereochemical outcome [4]. The target molecule contains a (3R,4R)-4-aminopiperidin-3-ol core with specific stereochemistry that must be preserved throughout the synthetic sequence [1] [4]. This necessitates the use of appropriate protecting groups that are orthogonal, chemically stable under the reaction conditions, and readily removable without affecting the product integrity [4].
Protecting group optimization evolved significantly between the first and second generation processes [4]. The initial approach employed multiple protection and deprotection cycles that increased synthetic complexity and reduced overall efficiency [4]. The optimized second generation process implemented a streamlined protection strategy utilizing Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups in an orthogonal manner [4]. This approach allows for selective deprotection under different reaction conditions, providing greater synthetic flexibility and minimizing the potential for undesired side reactions [10] [11].
The alkylation reaction conditions were extensively optimized to ensure high selectivity and yield [4]. The use of N-methyl-2-pyrrolidone as solvent proved crucial for minimizing competing reactions and improving the chemoselectivity of the alkylation process [4]. Temperature control and reaction monitoring through in-situ Raman spectroscopy allowed for precise determination of reaction completion, preventing over-reaction that could lead to product degradation or impurity formation [4]. The implementation of these optimized conditions resulted in improved product quality and reduced purification requirements [4].
Stereochemical considerations in the piperidine alkylation require careful control to maintain the desired (3R,4R) configuration [4]. The protecting group strategy must not only preserve the existing stereocenters but also prevent epimerization during the alkylation process [4]. The optimized methodology employs mild reaction conditions and appropriate base selection to minimize the risk of stereochemical scrambling while maintaining acceptable reaction rates [4].
Quality control specifications for BMS-690514 manufacturing encompass multiple analytical parameters designed to ensure product safety, efficacy, and consistency [4]. The overall yield target was established at a minimum of 25 percent, with the optimized process achieving 29 percent overall yield [4]. Chemical purity specifications require a minimum of 99.0 percent by HPLC analysis, with enantiomeric excess maintained at greater than 98 percent for the critical chiral centers [4].
Genotoxic impurity control represents a particularly stringent aspect of the quality control program [4]. Meta-anisidine, identified as a potential genotoxic impurity, is controlled to levels below 250 ppm in the isolated intermediate and maintained at safe levels in the final drug substance [4]. This requires specialized analytical methods including LC-MS/MS detection and careful process monitoring to prevent impurity formation during synthesis [4]. The implementation of these controls necessitated modifications to certain process steps, including the timing of carbon treatment operations to prevent Boc deprotection [4].
Process analytical technology plays a crucial role in maintaining consistent product quality [4]. The implementation of in-situ Raman probe monitoring allows for real-time tracking of reaction progress and precise determination of reaction endpoints [4]. This technology replaced time-based HPLC monitoring and significantly improved process control by preventing over-reaction and minimizing impurity formation [4]. Additional analytical methods include gas chromatography for residual solvent analysis, ICP-MS for heavy metals determination, and X-ray powder diffraction for crystalline form verification [4].
Optimization strategies for quality control include the development of robust analytical methods, establishment of appropriate specification limits, and implementation of process controls that prevent deviation from target parameters [4]. The crystallization process was optimized to provide BMS-690514 as a crystalline free base with controlled particle size distribution suitable for pharmaceutical formulation [4]. Moisture content is maintained below 1.0 percent by Karl Fischer titration, and residual solvents are controlled according to ICH Q3C guidelines [4].